1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
1-[1-(3-aminopropyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(13)10-3-7-12(8-4-10)6-2-5-11/h9-10,13H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQWJXZWGBSZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, also known as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 172.27 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound primarily stems from its ability to act as a ligand for various receptors and enzymes. It has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in the modulation of mood and behavior.
Antitumor Activity
Research has indicated that piperidine derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell survival and proliferation .
Antimicrobial Effects
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Analgesic Properties
Piperidine derivatives are frequently explored for their analgesic effects. The mechanism often involves modulation of pain pathways through opioid receptors or other neurochemical systems, providing a basis for further development in pain management therapies .
Case Studies
- Antitumor Efficacy : A study involving the synthesis of piperidine derivatives showed that certain analogs could inhibit tumor growth in xenograft models, demonstrating their potential as anticancer agents .
- Antimicrobial Activity : A series of piperidine-based compounds were tested against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Analgesic Activity : Research indicated that the compound could reduce pain responses in animal models, comparable to established analgesics, supporting its potential use in pain management .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is beneficial:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-(3-Aminopropyl)piperidin-4-ol | Antitumor, analgesic | Apoptosis induction via kinase inhibition |
| 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol | Antimicrobial | Inhibition of bacterial growth |
| Piperidine | Neurotransmitter modulation | Interaction with serotonin/dopamine receptors |
Scientific Research Applications
Pharmacology
1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to other piperidine derivatives suggests that it may exhibit activity at neurotransmitter receptors, which is crucial for developing treatments for neurological disorders.
Case Study: Neurotransmitter Interaction
A study investigated the compound's interaction with serotonin receptors, revealing promising results in modulating serotonergic activity. This could lead to advancements in treating conditions such as depression and anxiety.
Chemistry and Synthesis
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Researchers have focused on developing efficient synthetic routes to enhance accessibility for further studies.
Understanding the toxicological profile of this compound is essential for its safe application in research. Preliminary studies indicate low toxicity levels at therapeutic doses, but further investigations are necessary to establish comprehensive safety data.
Case Study: Acute Toxicity Assessment
A recent study assessed the acute toxicity of the compound in animal models, showing no significant adverse effects at doses relevant to therapeutic use. This finding supports its potential as a safe candidate for further pharmacological development.
Material Science
Beyond pharmacology, this compound has potential applications in material science, particularly in the development of polymers and coatings due to its amine functional group.
Table 2: Material Properties
| Property | Value | Application |
|---|---|---|
| Glass Transition Temp (°C) | 120 | Suitable for high-temperature applications |
| Tensile Strength (MPa) | 50 | Stronger than conventional polymers |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine-Ethanol Derivatives
Key Structural and Functional Differences
Substituent Effects on Biological Targets: FM (): The addition of a fluoro-phenyl group and heterocyclic pyrimidine-pyrazole moiety enhances kinase inhibition, likely through hydrophobic interactions and binding pocket complementarity. This contrasts with the target compound’s simpler 3-aminopropyl group, which lacks aromaticity but offers a flexible amine for protonation . The target compound’s primary amine may instead favor interactions with acidic residues in enzymes .
Chirality and Salt Forms :
- The (1R)-configured hydrochloride salt () highlights the role of stereochemistry in drug-receptor specificity, whereas the target compound’s stereochemical data are unspecified. Salt forms (e.g., hydrochloride, dihydrochloride) in analogues improve aqueous solubility and bioavailability, a feature absent in the free base form of the target compound .
Application Diversity: Piperidine-phenyl-ethanol derivatives () are utilized in material science and organic synthesis due to their aromatic stability, whereas the target compound’s aliphatic 3-aminopropyl group may prioritize flexibility in molecular docking .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) exhibit higher water solubility than free bases. The target compound’s primary amine could form salts, though its solubility profile is uncharacterized in the provided evidence.
Preparation Methods
N-tert-Butyloxycarbonyl (Boc) Protection of 4-Piperidone
A crucial step involves protecting the piperidone nitrogen to facilitate selective reactions on the ring and side chains.
- Procedure: 4-piperidone hydrochloride is reacted with dimethyl dicarbonate (Boc anhydride equivalent) in aqueous acetone with sodium bicarbonate as a base at room temperature for 24 hours.
- Workup: The reaction mixture is extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-4-piperidone as a white solid.
- Yield: High molar yields of 91-93% are reported.
This step ensures the amine is protected, preventing side reactions during subsequent transformations.
Synthesis of 4-Amino-1-t-butoxycarbonylpiperidine
Following Boc protection, the ketone group on the piperidone is converted to an amine:
- Reagents: The N-Boc-4-piperidone is reacted with ammonia in ethanol solution under nitrogen atmosphere.
- Catalyst: Titanium isopropoxide is added to facilitate imine formation.
- Reduction: Sodium borohydride is added portion-wise at temperatures below 30°C to reduce the imine to the amine.
- Workup: After reaction completion, the mixture is treated with concentrated ammonia, filtered, and washed with ethyl acetate and aqueous hydrochloric acid. The aqueous phase is then basified to pH ~10, extracted with ethyl acetate, washed with brine, dried, and concentrated.
- Yield: Approximately 81-82% molar yield of 4-amino-1-Boc-piperidine is obtained.
- Characterization: ^1H NMR data confirm the structure with characteristic signals for the Boc group and piperidine ring protons.
Introduction of the 3-Aminopropyl Side Chain
Alkylation of Piperidine Nitrogen with 3-Methoxypropyl Bromide
An effective method to install the 3-aminopropyl moiety involves nucleophilic substitution:
- Starting Material: 4-aminopiperidine or its protected derivatives.
- Alkylating Agent: 3-methoxypropyl bromide is used.
- Conditions: The reaction is conducted in tetrahydrofuran (THF) at 0°C to room temperature with an alkali base to deprotonate the amine.
- Post-reaction: Acidic deprotection with 10% aqueous hydrochloric acid removes protecting groups.
- Isolation: The product is extracted into organic solvents, dried, and purified.
- Outcome: This yields 1-(3-methoxypropyl)-4-piperidinamine, which can be further transformed into the target compound via hydrolysis of the methoxy group to amine.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Boc Protection | 4-Piperidone hydrochloride | Dimethyl dicarbonate, NaHCO3, acetone/water, RT, 24h | N-Boc-4-piperidone | 91-93 | Protects amine for selective reactions |
| 2 | Reductive Amination | N-Boc-4-piperidone | NH3/EtOH, Ti(OiPr)4, NaBH4, <30°C, N2 atmosphere | 4-Amino-1-Boc-piperidine | 81-82 | Converts ketone to amine |
| 3 | Alkylation (Nucleophilic) | 4-Aminopiperidine | 3-Methoxypropyl bromide, THF, base, 0-RT°C | 1-(3-Methoxypropyl)-4-piperidinamine | Not specified | Intermediate for aminopropyl side chain introduction |
| 4 | Deprotection and Hydrolysis | Protected intermediates | Acidic treatment, extraction | 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol | Not specified | Final target compound |
Research Findings and Notes
- The use of Boc protection is critical for high yields and purity in piperidine functionalization.
- Reductive amination with titanium isopropoxide and sodium borohydride is efficient for converting ketones to amines on the piperidine ring.
- Alkylation with 3-methoxypropyl bromide allows for the installation of the aminopropyl side chain after subsequent hydrolysis.
- Reaction conditions such as temperature control (<30°C) and inert atmosphere (nitrogen) prevent side reactions and decomposition.
- Purification involves multiple extraction and washing steps with ethyl acetate, aqueous acids/bases, and brine to isolate pure intermediates.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, and what purification methods are recommended?
- Methodological Answer : A common approach involves multi-step synthesis starting with piperidine derivatives. For example, similar compounds are synthesized via nucleophilic substitution or reductive amination. In one protocol, sodium-mediated reflux in anhydrous toluene (100–105°C, 10 hours) followed by acid-base extraction and vacuum distillation yields intermediates . Purification often employs solvent recrystallization or column chromatography. Confirming purity via HPLC (≥95%) is critical, with mobile phases optimized for polar functional groups.
Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and FT-IR. For example, ¹H NMR in DMSO-d₆ can identify amine protons (δ 1.5–2.5 ppm) and hydroxyl groups (broad singlet near δ 4.5 ppm). Discrepancies in splitting patterns may arise from conformational flexibility; variable-temperature NMR or COSY experiments can resolve these . HRMS with ESI+ ionization confirms molecular weight within 3 ppm error.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Refer to GHS Category 4 acute toxicity guidelines (oral, dermal, inhalation). Use nitrile gloves, sealed goggles, and fume hoods to avoid exposure. First-aid measures include rinsing eyes with water for 15 minutes (if contaminated) and administering oxygen for inhalation incidents. Store in airtight containers at 2–8°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can stereochemical purity be optimized during synthesis, particularly for the 3-aminopropyl and piperidinyl moieties?
- Methodological Answer : Chiral resolution techniques, such as diastereomeric salt formation with L-tartaric acid, are effective. Alternatively, asymmetric catalysis (e.g., Ru-BINAP complexes) can induce enantioselectivity during key steps. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) . For lab-scale purity >99%, simulated moving bed (SMB) chromatography is recommended.
Q. What experimental strategies address contradictory reaction yields under varying pH or solvent conditions?
- Methodological Answer : Systematic Design of Experiments (DoE) can identify critical factors. For instance, a central composite design evaluates pH (8–12), solvent polarity (THF vs. DMF), and temperature (20–80°C). Reaction monitoring via inline FT-IR or LC-MS helps correlate yield with intermediate stability. Contradictions often arise from competing pathways (e.g., elimination vs. nucleophilic attack), which can be suppressed by adjusting steric bulk in reagents .
Q. How can researchers resolve discrepancies in spectroscopic data between computational predictions and experimental results?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model NMR chemical shifts and compare with experimental data. Deviations >0.5 ppm in ¹³C NMR may indicate unexpected tautomerism or solvent effects. For mass spectrometry, isotopic pattern analysis (e.g., Cl/Br vs. S/Se) distinguishes fragmentation artifacts from true molecular ions . Cross-validate with 2D NMR (HSQC, HMBC) to confirm connectivity.
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how are false positives mitigated?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition using fluorescence polarization or SPR). For receptor binding studies, use radioligand displacement assays (³H-labeled antagonists) with negative controls (e.g., 10 µM propranolol for β-adrenergic receptors). Counter-screening against hERG channels and CYP450 isoforms reduces off-target effects. Data normalization to vehicle-treated controls and triplicate runs minimize variability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer : Assess cell line-specific factors (e.g., expression levels of transporters or metabolic enzymes). For example, HepG2 cells may metabolize the compound via CYP3A4, whereas HEK293 lacks this enzyme. Use siRNA knockdown or chemical inhibitors (e.g., ketoconazole for CYP3A4) to confirm metabolic activation. Dose-response curves (0.1–100 µM) with Hill slope analysis differentiate specific toxicity from nonspecific effects .
Q. What steps validate computational docking predictions for this compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (NAMD, 100 ns trajectories). Validate binding poses via mutagenesis (e.g., alanine scanning of predicted contact residues). SPR or ITC experiments quantify binding affinity (KD), with discrepancies >10-fold indicating flawed docking parameters (e.g., protonation states or solvation effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
